molecular formula C6H6N2O4 B178244 2-Methoxy-4-nitropyridine 1-oxide CAS No. 14395-39-2

2-Methoxy-4-nitropyridine 1-oxide

Cat. No. B178244
CAS RN: 14395-39-2
M. Wt: 170.12 g/mol
InChI Key: WADMMVURLOMLRC-UHFFFAOYSA-N
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Description

“2-Methoxy-4-nitropyridine 1-oxide” is a chemical compound with the molecular formula C6H6N2O4 . It has a molecular weight of 170.12 g/mol. It is an impurity of Pantoprazole, a proton pump inhibitor used to treat conditions involving excess stomach acid .


Synthesis Analysis

The synthesis of nitropyridines, such as “2-Methoxy-4-nitropyridine 1-oxide”, often involves a two-step approach. Pyridine N-oxide is nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product . The continuous flow methodology is used to minimize accumulation of the highly energetic and potentially explosive nitration product .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-4-nitropyridine 1-oxide” consists of a pyridine ring with a nitro group (-NO2) and a methoxy group (-OCH3) attached to it . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

Nitropyridines, like “2-Methoxy-4-nitropyridine 1-oxide”, can undergo various reactions. For instance, they can react with organomagnesiums and organolithiums . The nitro group can also be displaced by halogens .

Safety And Hazards

Nitropyridines, like “2-Methoxy-4-nitropyridine 1-oxide”, can be highly energetic and potentially explosive . Therefore, safety measures should be taken when handling these compounds. They may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for “2-Methoxy-4-nitropyridine 1-oxide” could involve its use in the synthesis of new pesticides and medicines . Additionally, the use of microreaction technology could increase the process safety and efficiency of fast highly exothermic reactions .

properties

IUPAC Name

2-methoxy-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-6-4-5(8(10)11)2-3-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADMMVURLOMLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342168
Record name 2-Methoxy-4-nitropyridine-n-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-nitropyridine 1-oxide

CAS RN

14395-39-2
Record name 2-Methoxy-4-nitropyridine-n-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

30 ml of concentrated sulfuric acid, cooled to 0° C., are added to 15.5 g of 2-methoxypyridine N-oxide hydrochloride, after which 42 ml of fuming nitric acid and 14 ml of concentrated sulfuric acid are added dropwise at 0° C. After the temperature has been allowed to rise, the reaction mixture is heated for 3 hours at 90°-100° C. and is then cooled and poured onto 50 g of ice. It is neutralized to pH 7 by the addition of concentrated aqueous ammonia at a temperature below 10° C. The aqueous phase is extracted 6 times with methylene chloride, the organic phase is then dried over sodium sulfate and concentrated and 11 g of a yellow solid corresponding to a mixture of 2-methoxy-4-nitropyridine N-oxide and 2-methoxy-5-nitropyridine N-oxide are recovered. The 2 products are separated by chromatography on silica using a methylene chloride/methanol mixture (95/5) as the eluent. 6.3 g of 2-methoxy-4-nitropyridine N-oxide are collected.
Name
2-methoxypyridine N-oxide hydrochloride
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

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